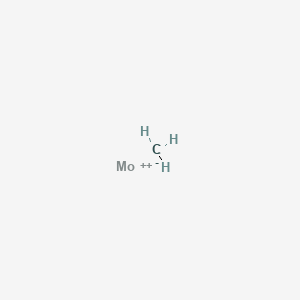

Carbanide;molybdenum(2+)

Description

Properties

CAS No. |

109585-24-2 |

|---|---|

Molecular Formula |

CH3Mo+ |

Molecular Weight |

110.98 g/mol |

IUPAC Name |

carbanide;molybdenum(2+) |

InChI |

InChI=1S/CH3.Mo/h1H3;/q-1;+2 |

InChI Key |

XPDXXGDLKNGZBB-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[Mo+2] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Novel Molybdenum(II) Carbide Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and experimental protocols for novel molybdenum(II) carbide complexes. The information is tailored for researchers and professionals in chemistry and drug development, with a focus on clear data presentation and reproducible methodologies.

Introduction to Molybdenum(II) Carbide Complexes

Molybdenum carbide complexes, particularly those featuring a terminal carbide ligand (Mo≡C), are a class of organometallic compounds with significant potential in catalysis and synthetic chemistry.[1][2] The Mo(II) oxidation state in these complexes allows for unique electronic properties and reactivity. The synthesis of these complexes is often challenging, requiring careful control of reaction conditions and the use of specialized ancillary ligands to stabilize the reactive carbide moiety.[1][2] This guide will focus on the synthesis and characterization of terminal molybdenum(II) carbide complexes, which are valuable as synthons for more complex molecules and materials.[3]

Synthetic Methodologies

The primary route to terminal molybdenum(II) carbide complexes involves the reductive cleavage of a carbon-oxygen bond in a coordinated carbon monoxide (CO) ligand. This transformation is typically achieved using strong reducing agents in the presence of a suitable ancillary ligand system that can support the resulting low-valent molybdenum carbide fragment.

A key example is the synthesis of the terminal carbide complex [P2Mo(≡C)(CO)], where P2 represents a terphenyl diphosphine ligand.[1] The synthesis proceeds through a multi-step process involving the reduction of a Mo(II) precursor in the presence of CO.

Synthesis of a Key Molybdenum(II) Carbide Precursor

A common precursor for the synthesis of terminal molybdenum(II) carbide complexes is a molybdenum dicarbonyl species supported by a pincer-type ligand. The synthesis of such a precursor is outlined below.

Experimental Protocol: Synthesis of P2Mo(CO)2

This protocol describes the synthesis of a key precursor for the generation of the terminal carbide complex.

-

Materials: Molybdenum(II) bromide dicarbonyl [MoBr2(CO)4], terphenyl diphosphine ligand (P2), potassium graphite (KC8), tetrahydrofuran (THF), diethyl ether.

-

Procedure:

-

A solution of [MoBr2(CO)4] in THF is treated with one equivalent of the terphenyl diphosphine ligand (P2) at room temperature.

-

The reaction mixture is stirred for 12 hours, during which time the color changes, indicating the formation of the P2MoBr2(CO)2 complex.

-

The resulting solution is then cooled to -35 °C and two equivalents of potassium graphite (KC8) are added as a reducing agent.

-

The mixture is stirred for an additional 12 hours at -35 °C.

-

The solvent is removed under vacuum, and the residue is extracted with diethyl ether.

-

The ether extract is filtered and concentrated to yield the desired P2Mo(CO)2 product as a solid.

-

Synthesis of Terminal Molybdenum(II) Carbide Complexes

The terminal carbide complex [K][P2Mo(≡C)(CO)] is synthesized from the P2Mo(CO)2 precursor through a carefully controlled reduction and CO cleavage process.

Experimental Protocol: Synthesis of [K][P2Mo(≡C)(CO)]

-

Materials: P2Mo(CO)2, potassium graphite (KC8), 18-crown-6, tetrahydrofuran (THF), pentane.

-

Procedure:

-

A solution of P2Mo(CO)2 in THF is cooled to -35 °C.

-

One equivalent of potassium graphite (KC8) and one equivalent of 18-crown-6 are added to the solution.

-

The reaction mixture is stirred for 12 hours at -35 °C, during which time the solution color changes, indicating the formation of the carbide complex.

-

The solvent is removed under vacuum, and the residue is washed with pentane to remove any unreacted starting materials.

-

The resulting solid is dried under vacuum to yield [K][P2Mo(≡C)(CO)] as a highly air- and moisture-sensitive solid.

-

Quantitative Data

The synthesized molybdenum(II) carbide complexes have been characterized by various spectroscopic and analytical techniques. The key quantitative data are summarized in the tables below.

Table 1: Selected Spectroscopic Data for Molybdenum(II) Carbide Complexes

| Complex | IR ν(CO) (cm⁻¹) | ¹³C NMR δ(Mo≡C) (ppm) |

| [K][P2Mo(≡C)(CO)] | 1751 | 330.5 |

| [P2Mo(≡C)(CO)][BArF4] | 1851 | 350.2 |

Data sourced from reference[1].

Table 2: Selected Crystallographic Data for [K(18-crown-6)][P2Mo(≡C)(CO)]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.123(4) |

| b (Å) | 25.456(7) |

| c (Å) | 18.987(5) |

| β (°) | 98.765(4) |

| V (ų) | 7214(3) |

| Mo≡C Bond Length (Å) | 1.75(1) |

Data sourced from reference[1].

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic workflows described in this guide.

Caption: Synthesis of the P2Mo(CO)2 precursor.

Caption: Synthesis of the terminal carbide complex.

Conclusion

This guide has provided a detailed overview of the synthesis of novel molybdenum(II) carbide complexes, focusing on the preparation of the terminal carbide [K][P2Mo(≡C)(CO)]. The experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the field. The synthetic methodologies described offer a foundation for the further exploration and development of new molybdenum carbide complexes with potential applications in catalysis and organic synthesis. The careful handling of these air- and moisture-sensitive compounds is crucial for successful synthesis and subsequent reactivity studies.

References

An In-depth Technical Guide on the Electronic Structure of Molybdenum(II) Carbonyl Complexes with Dithiolate and Phosphine Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molybdenum, a transition metal with a rich and diverse chemistry, plays a crucial role in various catalytic and biological processes. The electronic structure of molybdenum complexes dictates their reactivity, and a thorough understanding of this is paramount for the rational design of new catalysts and therapeutic agents. This guide provides a detailed examination of the electronic structure of a series of highly distorted octahedral molybdenum(II) complexes, specifically focusing on compounds of the general formula [Mo(S2C6H4)(CO)2(PMenPh3-n)2] (where n = 0-3). While not traditional "carbanide" complexes featuring direct metal-alkyl or -aryl bonds, the study of these molybdenum-carbonyl compounds provides significant insights into the nature of the Mo-C bond and the electronic interplay of various ligands in a Mo(II) coordination sphere.

Synthesis and Characterization

The synthesis of these molybdenum(II) complexes proceeds via a one-pot reaction involving the reaction of a molybdenum(III) precursor, [Mo(η3-C3H5)(Br)(CH3CN)2(CO)2], with 1,2-benzenedithiol (H2bdt) and the corresponding phosphine ligand (PMenPh3-n).

Experimental Protocol: Synthesis of [Mo(S2C6H4)(CO)2(PPh3)2] (n=0)

Materials:

-

[Mo(η3-C3H5)(Br)(CH3CN)2(CO)2] (Molybdenum precursor)

-

1,2-Benzenedithiol (H2bdt)

-

Triphenylphosphine (PPh3)

-

Acetonitrile (CH3CN), anhydrous

-

Toluene, anhydrous

-

Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, the molybdenum precursor (1.0 mmol) is dissolved in anhydrous acetonitrile (20 mL).

-

To this solution, 1,2-benzenedithiol (1.1 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Triphenylphosphine (2.2 mmol) is then added to the reaction mixture.

-

The solution is refluxed for 4 hours, during which a color change is observed, indicating the formation of the product.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is washed with diethyl ether to remove any unreacted starting materials and byproducts.

-

The crude product is recrystallized from a toluene/hexane mixture to yield the final product as air-stable crystals.

Characterization: The synthesized complexes are characterized by single-crystal X-ray diffraction, FT-IR spectroscopy, and cyclic voltammetry.

Molecular and Electronic Structure

The geometry of these six-coordinate molybdenum(II) complexes deviates significantly from an ideal octahedron, adopting a structure intermediate between a distorted octahedron and a trigonal prism. This distortion is a key feature influencing their electronic properties.

X-ray Crystallography Data

The molecular structures of the complexes [Mo(S2C6H4)(CO)2(PMenPh3-n)2] have been determined by single-crystal X-ray diffraction. A summary of key structural parameters for the triphenylphosphine (n=0) and trimethylphosphine (n=3) derivatives is presented in the table below.

| Parameter | [Mo(S2C6H4)(CO)2(PPh3)2] | [Mo(S2C6H4)(CO)2(PMe3)2] |

| Bond Lengths (Å) | ||

| Mo-C(1) | 1.985(3) | 1.979(4) |

| Mo-C(2) | 1.991(3) | 1.983(4) |

| Mo-P(1) | 2.456(1) | 2.421(1) |

| Mo-P(2) | 2.462(1) | 2.425(1) |

| Mo-S(1) | 2.389(1) | 2.381(1) |

| Mo-S(2) | 2.395(1) | 2.384(1) |

| C(1)-O(1) | 1.145(4) | 1.151(5) |

| C(2)-O(2) | 1.142(4) | 1.148(5) |

| **Bond Angles (°) ** | ||

| C(1)-Mo-C(2) | 85.6(1) | 86.1(2) |

| P(1)-Mo-P(2) | 165.2(1) | 164.8(1) |

| S(1)-Mo-S(2) | 82.3(1) | 82.5(1) |

| C(1)-Mo-P(1) | 92.1(1) | 91.8(1) |

| C(2)-Mo-P(2) | 93.5(1) | 93.1(1) |

| S(1)-Mo-P(1) | 88.9(1) | 89.2(1) |

Computational Analysis

Density Functional Theory (DFT) calculations are employed to elucidate the electronic structure of these complexes.

Software: Gaussian 16 or similar quantum chemistry package. Method: B3LYP functional. Basis Set:

-

Mo: LANL2DZ effective core potential.

-

S, P, O, C, H: 6-31G(d) basis set. Procedure:

-

The initial geometry for the calculation is taken from the crystal structure data.

-

A geometry optimization is performed to find the minimum energy structure.

-

Frequency calculations are carried out to confirm that the optimized geometry corresponds to a true minimum (no imaginary frequencies).

-

Molecular orbital analysis, including visualization of HOMO and LUMO, and population analysis (e.g., Natural Bond Orbital analysis) are performed on the optimized geometry.

Molecular Orbital Analysis

The electronic structure of these d4 Mo(II) complexes is characterized by a significant degree of covalent bonding. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding their reactivity.

-

HOMO: The HOMO is primarily composed of Mo d-orbitals with significant contributions from the dithiolate sulfur p-orbitals, indicating a strong Mo-S covalent interaction.

-

LUMO: The LUMO is predominantly of Mo d-orbital character with anti-bonding contributions from the carbonyl π* orbitals. This suggests that the carbonyl ligands are susceptible to nucleophilic attack and that the Mo-C bond has significant π-backbonding character.

The energy of the HOMO-LUMO gap is influenced by the nature of the phosphine ligands. More electron-donating phosphines (e.g., PMe3) raise the energy of the d-orbitals, leading to a smaller HOMO-LUMO gap compared to less donating phosphines (e.g., PPh3).

Spectroscopic and Electrochemical Properties

FT-IR Spectroscopy

The C-O stretching frequencies in the FT-IR spectra provide a direct probe of the extent of π-backbonding from the molybdenum center to the carbonyl ligands.

| Complex | ν(CO) (cm-1) |

| [Mo(S2C6H4)(CO)2(PPh3)2] | 1950, 1875 |

| [Mo(S2C6H4)(CO)2(PMePh2)2] | 1945, 1868 |

| [Mo(S2C6H4)(CO)2(PMe2Ph)2] | 1938, 1859 |

| [Mo(S2C6H4)(CO)2(PMe3)2] | 1930, 1850 |

As the phosphine ligands become more electron-donating (from PPh3 to PMe3), the electron density on the molybdenum center increases. This leads to stronger π-backbonding to the CO ligands, which weakens the C-O bond and results in a decrease in the C-O stretching frequency.

Cyclic Voltammetry

Cyclic voltammetry reveals the redox behavior of these complexes. They typically undergo a two-step, two-electron reduction. The reduction potential is sensitive to the electronic properties of the phosphine ligands.

| Complex | E1/2 (V vs. Fc/Fc+) |

| [Mo(S2C6H4)(CO)2(PPh3)2] | -1.85 |

| [Mo(S2C6H4)(CO)2(PMePh2)2] | -1.92 |

| [Mo(S2C6H4)(CO)2(PMe2Ph)2] | -2.01 |

| [Mo(S2C6H4)(CO)2(PMe3)2] | -2.10 |

The reduction of the Mo(II) center becomes more difficult (shifts to more negative potentials) as the phosphine ligands become more electron-donating. This is consistent with the increased electron density on the molybdenum center stabilizing the +2 oxidation state.

Visualizations

Logical Relationship of Electronic Effects

Caption: Influence of phosphine ligand electronics on CO stretching frequency.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for synthesis and characterization of Mo(II) complexes.

Conclusion

The electronic structure of these distorted octahedral molybdenum(II) carbonyl complexes is finely tuned by the interplay of the dithiolate, carbonyl, and phosphine ligands. The degree of π-backbonding to the carbonyl ligands, a key feature of the Mo-C bond, is directly influenced by the electron-donating ability of the ancillary phosphine ligands. This relationship is clearly observable through systematic shifts in the C-O stretching frequencies in the FT-IR spectra and the reduction potentials measured by cyclic voltammetry. The detailed understanding of these structure-property relationships, gained through a combination of synthesis, X-ray crystallography, spectroscopy, and computational chemistry, is essential for the future design of molybdenum-based systems with tailored electronic properties for applications in catalysis and beyond.

Characterization of Molybdenum(II) Organometallic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key techniques and methodologies for the characterization of molybdenum(II) organometallic compounds. This class of compounds is of significant interest due to its diverse reactivity and potential applications in catalysis and materials science. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key mechanistic pathways to facilitate a deeper understanding of these complex systems.

Core Spectroscopic and Analytical Techniques

The characterization of molybdenum(II) organometallic compounds relies on a suite of spectroscopic and analytical methods to elucidate their electronic structure, molecular geometry, and dynamic behavior. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, Single-Crystal X-ray Diffraction, and Cyclic Voltammetry (CV).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molybdenum(II) organometallic complexes in solution. ¹H, ¹³C, and ³¹P NMR are routinely used to probe the ligand environment around the metal center.

Experimental Protocol: ¹H and ³¹P NMR Spectroscopy

-

Sample Preparation: In a nitrogen-filled glovebox, accurately weigh 5-10 mg of the air-sensitive molybdenum(II) compound and dissolve it in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., C₆D₆, CD₂Cl₂, THF-d₈). The choice of solvent is crucial to ensure solubility and prevent reaction with the complex.

-

Internal Standard: Add a suitable internal standard if quantitative analysis is required. For ¹H NMR, tetramethylsilane (TMS) is commonly used and referenced to 0 ppm. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used and referenced to 0 ppm.

-

NMR Tube: Transfer the solution to a J. Young NMR tube or a standard NMR tube sealed with a septum and parafilm to maintain an inert atmosphere.

-

Data Acquisition: Acquire the NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). For ³¹P NMR, proton decoupling is typically employed to simplify the spectra.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of nuclei.

Table 1: Representative ¹H and ³¹P NMR Data for Selected Molybdenum(II) Complexes

| Compound/Complex | Solvent | ¹H NMR (δ, ppm) | ³¹P{¹H} NMR (δ, ppm) | Reference |

| [Mo(CO)₂(bpp)(PMe₃)₂] (4a) | C₆D₆ | 7.8-6.5 (m, aromatic), 1.2 (d, PMe₃) | 37.8 | [1] |

| [Mo(CO)₂(bpp)(PMePh₂)₂] (4b) | C₆D₆ | 7.9-6.6 (m, aromatic), 1.9 (d, PMePh₂) | 22.6 | [1] |

| [Mo(CO)₂(bpp)(PPh₃)₂] (4c) | C₆D₆ | 8.0-6.7 (m, aromatic) | 9.6 | [1] |

| [MoBr(η³-C₃H₅)(CO)₂(L2)] | CD₂Cl₂ | 8.5-7.2 (m, pyridyl), 4.9-4.2 (m, ferrocenyl), 3.5-1.5 (m, allyl) | - | [2] |

bpp = 2,6-bis(pyrazol-3-yl)pyridine; L2 = {[bis(2-pyridyl)amino]carbonyl}ferrocene

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying characteristic functional groups, especially carbonyl (CO) ligands, in molybdenum(II) organometallic complexes. The stretching frequency of the C-O bond is sensitive to the electronic environment of the metal center and can provide insights into the bonding and structure of the complex.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: In an inert atmosphere (glovebox), place a small amount of the solid molybdenum(II) compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure Application: Apply gentle and even pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected prior to the sample measurement.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Table 2: Carbonyl Stretching Frequencies for Selected Molybdenum(II) Carbonyl Complexes

| Compound/Complex | State/Matrix | ν(CO) (cm⁻¹) | Reference |

| cis-[Mo(CO)₄(PPh₃)₂] | Nujol Mull | 2017, 1917, 1885 | [3] |

| trans-[Mo(CO)₄(PPh₃)₂] | Nujol Mull | 1885 | [3] |

| [Mo(CO)₂(bpp)(PMePh₂)₂] (4b) | Toluene | 1948, 1880 | [1] |

| [Mo(CO)₂(bpp)(PMe₃)₂] (5a) | Toluene | 1930, 1859 | [1] |

bpp = 2,6-bis(pyrazol-3-yl)pyridine

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For molybdenum(II) organometallic compounds, this technique can be used to study metal-to-ligand charge transfer (MLCT) and d-d transitions.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-Vis grade solvent in which the compound is soluble and that does not absorb in the region of interest.

-

Solution Preparation: Prepare a dilute solution of the molybdenum(II) complex of a known concentration in the chosen solvent. All preparations should be done under an inert atmosphere if the compound is air-sensitive.

-

Cuvette: Use a quartz cuvette for measurements in the UV region. The cuvette should be clean and dry.

-

Data Acquisition: Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm). A baseline spectrum of the pure solvent in the cuvette should be recorded first and subtracted from the sample spectrum.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state molecular structure of organometallic compounds, providing precise information about bond lengths, bond angles, and overall molecular geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction of Air-Sensitive Compounds

-

Crystal Growth: Grow single crystals of the molybdenum(II) compound suitable for X-ray analysis. This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the compound. These procedures should be carried out in a Schlenk flask or a sealed vial under an inert atmosphere.[4]

-

Crystal Mounting: In a glovebox or under a stream of inert gas, select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a cryoloop using an inert oil (e.g., paratone-N or Fomblin oil) to protect it from the atmosphere.

-

Data Collection: Mount the crystal on the goniometer of the diffractometer. A cold stream of nitrogen gas (typically 100-150 K) is used to cool the crystal, which minimizes thermal motion and potential degradation. Data is collected by rotating the crystal in the X-ray beam (typically Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The structure is then solved using direct methods or Patterson methods and refined by least-squares minimization.

Table 3: Selected Bond Distances for a Dimolybdenum(II) Complex

| Compound | Mo-Mo (Å) | Mo-O (Å) | Mo-N (Å) | Reference |

| [Mo₂(p-O₂CC₆H₄CF₃)₄·2THF] | 2.1098(7) | 2.119-2.135 | - | [5][6] |

| [Mo₂(p-O₂CC₆H₄CH₃)₄·2(C₄H₈O)] | 2.1012(4) | 2.124-2.140 | - | [7] |

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of molybdenum(II) organometallic compounds. It provides information on oxidation and reduction potentials, the stability of different oxidation states, and the kinetics of electron transfer processes.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable dry, deoxygenated solvent (e.g., dichloromethane, acetonitrile, or THF).

-

Analyte Solution: Dissolve the molybdenum(II) complex in the electrolyte solution to a final concentration of approximately 1 mM.

-

Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).

-

Data Acquisition: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential between the desired limits.

-

Internal Standard: For accurate potential measurements, an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), can be added at the end of the experiment.

Mechanistic Pathways and Experimental Workflows

Understanding the reaction mechanisms of molybdenum(II) organometallic compounds is crucial for their application in catalysis. Graphviz diagrams are used here to visualize key catalytic cycles and a general experimental workflow for characterization.

Catalytic Cycle of Olefin Metathesis (Chauvin Mechanism)

Olefin metathesis is a powerful organic reaction catalyzed by certain molybdenum complexes. The generally accepted mechanism, proposed by Yves Chauvin, involves the formation of a metallacyclobutane intermediate.

Catalytic Cycle of Alkene Hydrogenation

Certain molybdenum(II) complexes can catalyze the hydrogenation of alkenes. A common mechanistic pathway involves the oxidative addition of dihydrogen to the Mo(II) center to form a Mo(IV)-dihydride species.

General Experimental Workflow for Characterization

The characterization of a newly synthesized molybdenum(II) organometallic compound typically follows a logical progression of analytical techniques to confirm its identity, purity, and structure.

Conclusion

The comprehensive characterization of molybdenum(II) organometallic compounds requires a multi-technique approach. The combination of spectroscopic methods provides detailed information about the electronic and molecular structure in both solution and the solid state, while electrochemical techniques reveal their redox behavior. Understanding the experimental protocols and the interpretation of the resulting data is essential for advancing the design of new molybdenum(II) complexes with tailored properties for applications in catalysis and beyond. This guide serves as a foundational resource for researchers in this exciting and evolving field.

References

- 1. Synthesis and characterization of heptacoordinated molybdenum( ii ) complexes supported with 2,6-bis(pyrazol-3-yl)pyridine (bpp) ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03264K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. odinity.com [odinity.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Crystal structure of a trifluoromethyl benzoato quadruple-bonded dimolybdenum complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

Theoretical Insights into the Molybdenum-Carbon Bond in Mo(II) Complexes: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The molybdenum-carbon (Mo-C) bond is a cornerstone of many organometallic Mo(II) complexes, which are pivotal in catalysis, materials science, and medicinal chemistry. Understanding the electronic structure and nature of this bond is crucial for the rational design of new catalysts and therapeutic agents. Theoretical and computational chemistry offer powerful tools to dissect the intricate details of the Mo-C linkage, providing insights that are often inaccessible through experimental methods alone. This technical guide provides an in-depth overview of the contemporary theoretical frameworks used to study the Mo-C bond in Mo(II) complexes. It details the standard computational protocols, presents key quantitative data from the literature, and illustrates the logical workflows and bonding concepts through visualization, serving as a comprehensive resource for researchers in the field.

Core Theoretical Frameworks

The study of organometallic complexes, particularly those involving transition metals like molybdenum, presents significant challenges due to electron correlation and relativistic effects.[1] Modern computational chemistry addresses these challenges primarily through Density Functional Theory (DFT), which has become the workhorse for investigating the electronic structure and properties of these systems.

Density Functional Theory (DFT): DFT provides a robust balance between computational cost and accuracy for transition metal complexes.[2] It calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional is critical. Common functionals for molybdenum complexes include:

-

B3LYP: A hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation. It is widely used and often provides reliable geometric parameters.[3][4]

-

PBE/PBE0: Functionals from the Generalized Gradient Approximation (GGA) family, with PBE0 being a hybrid version.[3]

-

M06 family: Meta-hybrid GGA functionals that can offer improved accuracy for main-group and transition-metal chemistry.

To complement the core DFT calculations, several analysis methods are employed to extract chemically intuitive information about the Mo-C bond.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept.[5][6] This method is invaluable for quantifying:

-

Hybridization and Bond Composition: It determines the contribution of atomic orbitals to the Mo-C bond.[5]

-

Atomic Charges: It provides a chemically intuitive picture of charge distribution.[5]

-

Donor-Acceptor Interactions: Through second-order perturbation theory, it quantifies the stabilizing energy of delocalizations, such as π-backbonding from molybdenum to the carbon ligand.[6][7]

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM analyzes the topology of the electron density (ρ) to define atoms and bonds.[8][9] A bond is identified by a "bond path" connecting two nuclei, which passes through a bond critical point (BCP). Analysis of the electron density and its derivatives at the BCP provides a rigorous, physical description of the bond's nature.[8][10] Key descriptors include:

-

Electron Density (ρ(r)) at the BCP: Its magnitude correlates with the bond order.

-

Laplacian of the Electron Density (∇²ρ(r)): The sign indicates the nature of the interaction. A negative value signifies a shared interaction (covalent bond), while a positive value suggests a closed-shell interaction (ionic, van der Waals).

-

Total Energy Density (H(r)): The sign of H(r) at the BCP can also help distinguish between covalent (negative H(r)) and non-covalent interactions.

Detailed Computational Protocol

A typical theoretical study of a Mo(II) complex involves a standardized workflow. The following protocol outlines the essential steps for performing a DFT-based analysis of the Mo-C bond.

Figure 1: A standard workflow for the theoretical analysis of Mo(II) complexes.

Methodology Details:

-

Structure Preparation: An initial 3D structure of the Mo(II) complex is required. This can be obtained from experimental X-ray crystallography data or built using molecular modeling software.[3][11]

-

Geometry Optimization:

-

Software: The calculation is run using quantum chemistry software packages like Gaussian, ORCA, or ADF.[3][12][13]

-

Functional: A suitable DFT functional, such as B3LYP, is chosen.[3]

-

Basis Set: For molybdenum, an effective core potential (ECP) basis set like LANL2DZ is commonly used to account for relativistic effects and reduce computational demand.[13] Lighter atoms (C, H, O, N) are typically described with Pople-style basis sets like 6-31G(d) or 6-311+G(d,p).[3][4]

-

Solvation: If the complex is studied in solution, a solvent model (e.g., Polarizable Continuum Model, PCM) can be included.[3]

-

-

Frequency Calculation: This step is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[3]

-

Bonding Analysis: Using the optimized wavefunction, further analyses are performed:

-

NBO Analysis: Requested with a keyword like Pop=NBO in Gaussian.[5]

-

QTAIM Analysis: Typically requires a separate program, like AIMAll, using the wavefunction output from the DFT calculation.

-

Quantitative Data on the Mo(II)-Carbon Bond

Theoretical calculations provide a wealth of quantitative data that characterizes the Mo-C bond. These computed values can be compared with experimental results to validate the theoretical model.[14][15]

Table 1: Representative Mo(II)-C Bond Lengths (Å)

| Complex Type | Ligand | Computed (DFT) Bond Length (Å) | Experimental (X-ray) Bond Length (Å) | Reference |

| Mo(II)-Alkyl | -CH₃ | ~2.20 - 2.35 | ~2.25 - 2.38 | General Range |

| Mo(II)-Aryl | -C₆H₅ | ~2.10 - 2.20 | ~2.12 - 2.22 | General Range |

| Mo(II)-Carbene | =C(OR)R' | ~2.00 - 2.15 | ~2.05 - 2.18 | General Range |

Note: Specific values depend heavily on the ancillary ligands and the exact level of theory used.

Table 2: Typical NBO Analysis Results for a Mo(II)-C σ-Bond

| Parameter | Description | Typical Value Range |

| Natural Charge on Mo | Partial atomic charge on the molybdenum center. | +0.5 to +1.2 |

| Natural Charge on C | Partial atomic charge on the carbon atom bonded to Mo. | -0.4 to -0.8 |

| Wiberg Bond Index (WBI) | A measure of the bond order. | 0.8 - 1.2 |

| Hybridization on Mo | The s, p, d character of the Mo hybrid orbital in the bond. | s~0.2d~0.8 |

| Hybridization on C | The s, p character of the C hybrid orbital in the bond. | sp2.5 - sp3.0 |

| E(2) Stabilization Energy | Energy of donor-acceptor interaction (e.g., Mo(d) → σ*(C-X)). | 1 - 10 kcal/mol |

Table 3: Typical QTAIM Parameters for a Mo(II)-C Bond Critical Point (BCP)

| Parameter | Symbol | Description | Typical Value (a.u.) | Interpretation |

| Electron Density | ρ(r) | Measures electron accumulation in the bond. | 0.08 - 0.15 | Indicates significant covalent character. |

| Laplacian of ρ(r) | ∇²ρ(r) | Indicates charge concentration or depletion. | < 0 (Negative) | Characteristic of a shared (covalent) interaction. |

| Total Energy Density | H(r) | Sum of kinetic and potential energy densities. | < 0 (Negative) | Confirms stabilizing covalent nature. |

Visualizing the Mo-C Bond

Diagrams are essential for conceptualizing the complex orbital interactions that define the Mo-C bond. The primary interactions are σ-donation from a filled carbon-based orbital to an empty d-orbital on Mo, and π-backdonation from a filled Mo d-orbital to an empty π* orbital on the ligand (if available).

Figure 2: Key orbital interactions in a typical Mo(II)-Carbon bond.

Conclusion

Theoretical studies, anchored by Density Functional Theory, provide indispensable tools for elucidating the nature of the molybdenum-carbon bond in Mo(II) complexes. By combining geometry optimization, frequency calculations, and sophisticated bonding analyses like NBO and QTAIM, researchers can obtain detailed quantitative and qualitative descriptions of the Mo-C linkage. This computational approach allows for the characterization of bond strength, polarity, and orbital contributions, offering a predictive framework to understand reactivity and stability. The synergy between these theoretical protocols and experimental validation is crucial for advancing the design of next-generation molybdenum-based systems for applications in catalysis and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. DFT calculations of magnetic parameters for molybdenum complexes and hydroxymethyl intermediates trapped on silica surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, X-ray structure and DFT calculation of two Mo(VI) and Ni(II) Schiff-base complexes [comptes-rendus.academie-sciences.fr]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. NBO [cup.uni-muenchen.de]

- 6. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 7. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 8. Atoms in molecules - Wikipedia [en.wikipedia.org]

- 9. The Quantum Theory of Atoms in Molecules and the Interactive Conception of Chemical Bonding | Philosophy of Science | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. 5.2. Natural Bond Orbital (NBO) Analysis — ORCA 6.1 Manual [orca-manual.mpi-muelheim.mpg.de]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

discovery of new molybdenum carbide phases

An In-depth Technical Guide to the Discovery of New Molybdenum Carbide Phases

Introduction

Molybdenum carbide (MoₓC) has emerged as a highly promising class of materials, particularly in catalysis, due to its unique electronic structure that resembles noble metals like platinum.[1][2] This "platinum-like" behavior, combined with its high chemical stability, low cost, and natural abundance, makes it an attractive alternative for a wide range of applications, including hydrogenation, hydrodesulfurization, and, most notably, the hydrogen evolution reaction (HER) for sustainable energy production.[1][3][4] The discovery and synthesis of new molybdenum carbide phases are critical for tuning its catalytic properties and unlocking its full potential. This guide provides a comprehensive overview of recently discovered MoₓC phases, detailing their synthesis protocols, structural and performance data, and the key pathways influencing their formation and function.

Newly Discovered and Synthesized Molybdenum Carbide Phases

Research has identified several crystallographic phases of molybdenum carbide, each with distinct properties. The most commonly studied phases include β-Mo₂C, α-MoC₁₋ₓ, and η-MoC, but recent work has expanded to include γ-MoC, δ-MoC, and ternary MAX phases.[5][6][7][8] The controlled synthesis of phase-pure nanomaterials is crucial for establishing clear structure-performance relationships.[9]

Data Presentation: Structural and Performance Characteristics

The following tables summarize key quantitative data for various molybdenum carbide phases, including their crystal structure, synthesis parameters, and catalytic performance metrics, primarily for the Hydrogen Evolution Reaction (HER).

Table 1: Crystal Structure and Synthesis Parameters of Molybdenum Carbide Phases

| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Precursors | Synthesis Method | Temperature (°C) | Ref. |

| α-MoC₁₋ₓ | Cubic | - | - | 2D conjugated carbonitride, ammonium molybdate | Precursor Calcination | - | [7] |

| β-Mo₂C | Orthorhombic | - | - | Mo HMT complex, HMT | Single-Step Carburization | 700 | [10] |

| γ-MoC | Hexagonal | - | - | Molybdenum blue dispersions | Thermal Decomposition | 900 | [5] |

| η-MoC | Hexagonal | - | - | MoOₓ/4-Cl-o-phenylenediamine | Pulsed Joule Heating (PJH) | - | [9] |

| δ-MoC | Cubic | - | - | - | DFT Calculation | - | [8] |

| Mo₂GaC | Hexagonal | - | - | Mo, Ga, C powders | Sintering | 850 | [11] |

| MoC (General) | Hexagonal | P6₃/mmc | a=2.99, c=10.93 | - | - | - | [12] |

Table 2: Catalytic Performance of Molybdenum Carbide Phases in Hydrogen Evolution Reaction (HER)

| Catalyst | Electrolyte | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Notes | Ref. |

| Commercial Mo₂C | pH 0 | 210 | - | - | |

| Commercial Mo₂C | pH 14 | 190 | - | - | |

| Ni/Mo₂C-PC | Alkaline | 179 | - | Bi-functional for HER and OER | [1] |

| Mo₂C/NCF | 1 M KOH | 100 | - | Excellent stability (8h) | [13] |

| Mo₂C/KB | Acidic | 180 | 49 | Excellent stability (10h) | [13] |

| Mo₂C/KB | Alkaline | - | 48 | - | [13] |

| np-MoC NSs | - | Comparable to β-Mo₂C | - | Nanoporous α-MoC₁₋ₓ and η-MoC nanosheets | [7] |

| γ-MoC | Acidic | Second highest activity among four tested phases | - | Exceedingly stable in acidic solution | [14] |

Experimental Protocols for Synthesis

The synthesis method is a critical factor that determines the phase, purity, morphology, and ultimately, the catalytic activity of molybdenum carbides. Various techniques have been developed, ranging from traditional high-temperature methods to novel, rapid synthesis routes.

Temperature-Programmed Reaction (TPR)

This is the most widely used method for synthesizing molybdenum carbides.[5] It involves the carburization of a molybdenum precursor (e.g., MoO₃) in a controlled atmosphere.

-

Precursor Preparation: A precursor solution is made by dissolving ammonium heptamolybdate and a carbon source (like sucrose) in deionized water. The solution is dried to form a solid cake, which is then crushed into a fine powder.[15]

-

Carburization Protocol (Low Temperature):

-

The precursor powder is placed in a fixed-bed reactor under a flow of H₂.

-

The temperature is ramped to 523 K and held for 24 hours.

-

A second ramp increases the temperature to 598 K, where it is held for another 24 hours.

-

A final ramp to 673 K is followed by a 72-hour hold to form the final carbide product.[15]

-

-

Carburization Protocol (High Temperature):

-

The precursor is placed in a quartz reactor under a helium flow.

-

The temperature is increased at a rate of 10 K/min to 1073 K.

-

This temperature is maintained for 30 minutes before cooling.[15]

-

Synthesis from Molybdenum Blue Dispersions

This method offers a simple, low-temperature route to various MoₓC phases.[5]

-

Molybdenum Blue Synthesis: An organic reducing agent (e.g., glucose) is added to an ammonium heptamolybdate solution. Hydrochloric acid is then added to adjust the pH to 2.0, forming a stable molybdenum blue dispersion.[16]

-

Xerogel Formation: The dispersion is dried to form a xerogel.

-

Thermal Treatment: The xerogel is heat-treated in an inert atmosphere. The final phase depends on the temperature; for example, calcination at 800°C yields α-Mo₂C, while 900°C produces a mixture of α-Mo₂C and γ-MoC.[5]

Pulsed Joule Heating (PJH)

This novel technique enables the rapid, controlled synthesis of high-purity molybdenum carbides within seconds, overcoming the limitations of lengthy, energy-intensive traditional methods.[9]

-

Precursor: A hybrid precursor of MoOₓ/4-Cl-o-phenylenediamine is used.

-

Process: The precursor is subjected to rapid resistive heating (Joule heating) in short pulses.

-

Control: This method allows for precise control over the diffusion of carbon species, resulting in significantly improved phase purity (up to 96.89 wt%). It can be used to selectively synthesize β-Mo₂C, η-MoC₁₋ₓ, and α-MoC₁₋ₓ.[9]

Laser Pyrolysis

This is a one-step, continuous process for producing molybdenum carbide/carbon nanocomposites.

-

Precursors: Low-cost, environmentally friendly precursors like water and commercial molybdenum oxide are used.[17]

-

Process: The method is based on the resonant interaction between a high-power infrared laser and the precursor, which is carried into a reactor zone by an inert gas. This leads to the rapid decomposition and reaction of precursors to form nanocomposites.[17] The resulting material is often a mix of phases, such as Mo₂C and MoC₁₋ₓ.[17]

Visualizing Synthesis and Functional Pathways

Understanding the relationships between synthesis parameters, material structure, and catalytic performance is key to designing new materials. Graphviz diagrams are used here to illustrate these complex workflows and relationships.

General Synthesis Workflow

The following diagram illustrates the common pathways from precursors to final molybdenum carbide phases.

Temperature-Programmed Reaction (TPR) Workflow

This diagram details the sequential steps involved in a typical low-temperature TPR synthesis protocol.

Logical Pathway for Performance Enhancement via Doping

Doping is a key strategy to modulate the electronic properties of molybdenum carbide and enhance its catalytic activity.[1] The introduction of other elements can optimize the Mo-H bond strength, a critical factor in the HER process.[1]

Conclusion

The field of molybdenum carbide research is rapidly advancing, with new synthesis techniques enabling the creation of novel phases with tailored properties. Methods like Pulsed Joule Heating and synthesis from molybdenum blue dispersions offer greater control over phase purity and morphology than traditional TPR methods.[5][9] The ability to synthesize specific phases such as α-MoC₁₋ₓ, η-MoC, and γ-MoC, and to modulate their properties through strategies like doping and nanostructuring, is paving the way for the rational design of high-performance, low-cost catalysts.[1][7] This guide provides a foundational understanding of these new developments, offering researchers and materials scientists the necessary data and protocols to further explore and exploit the vast potential of molybdenum carbide materials.

References

- 1. Recent Progress on Molybdenum Carbide-Based Catalysts for Hydrogen Evolution: A Review [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Progress on Molybdenum Carbide-Based Catalysts for Hydrogen Evolution: A Review [ideas.repec.org]

- 4. bohrium.com [bohrium.com]

- 5. Simple Synthesis of Molybdenum Carbides from Molybdenum Blue Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unconventional molybdenum carbide phases with high electrocatalytic activity for hydrogen evolution reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. Atomic and electronic structure of molybdenum carbide phases: bulk and low Miller-index surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Rapid synthesis of high-purity molybdenum carbide with controlled crystal phases - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. research.coe.drexel.edu [research.coe.drexel.edu]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. Recent Advancements in Two-Dimensional Layered Molybdenum and Tungsten Carbide-Based Materials for Efficient Hydrogen Evolution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. daneshyari.com [daneshyari.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

A Preliminary Investigation into the Reactivity of Carbon-Based Ligands with Molybdenum(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the reactivity of carbanide-like C1 ligands with molybdenum(II) centers. While the specific term "carbanide" is not extensively documented in the context of molybdenum(II) chemistry, this document will focus on the closely related and well-studied areas of molybdenum carbide and carbene complexes. This information is critical for researchers exploring novel catalytic applications and drug development pathways involving molybdenum compounds.

Introduction to Molybdenum-Carbon Bonding

Organometallic compounds, which feature a direct bond between a metal and a carbon atom, are fundamental in numerous chemical transformations. The nature of the metal-carbon bond can vary significantly, from highly covalent to more ionic in character. For highly electropositive metals, the carbon ligand can exhibit carbanionic characteristics.[1] Molybdenum, a versatile transition metal, forms a diverse array of organometallic complexes with various carbon-based ligands.[1]

Molybdenum can exist in multiple oxidation states, with molybdenum(II) being a common state in organometallic chemistry. The reactivity of molybdenum(II) complexes is often dictated by the nature of the ligands coordinated to the metal center. Carbon-based ligands, in particular, play a crucial role in the catalytic activity of these complexes.

Molybdenum Carbide Complexes

Molybdenum carbides, such as Mo₂C, are of significant interest in catalysis due to their unique physicochemical properties.[2] These materials are often considered alternatives to traditional noble metal catalysts in processes like oil refining.[2] The electronic structure of molybdenum carbide is thought to be similar to that of Group IX and X noble metals.[2]

Several methods exist for the synthesis of molybdenum carbides, each with its own advantages and disadvantages.

-

Temperature-Programmed Carburization (TPC): This method is used to prepare supported molybdenum carbide catalysts, for instance, Mo₂C/Al₂O₃ for carbon dioxide reforming of methane.[3] The process involves the reduction and carburization of a molybdenum precursor at elevated temperatures in the presence of a hydrocarbon gas mixture.[3][4]

-

Wet Impregnation followed by Thermal Treatment: Supported molybdenum carbide nanoparticles can be prepared by impregnating a support material (e.g., titania) with a molybdenum precursor like ammonium molybdate tetrahydrate.[4] This is followed by a temperature-programmed reduction-carburization under a flow of an alkane/hydrogen mixture.[4]

-

From Molybdenum Blue Nanoparticles: A simple method involves the use of molybdenum blue nanoparticles, which are dispersions of molybdenum oxide clusters.[5] Organic compounds used as reducing agents in the formation of these nanoparticles can also serve as the carbon source for carbide synthesis.[5]

Molybdenum carbide catalysts exhibit high activity and selectivity in a variety of reactions:[2]

-

Hydrogenation Reactions: Silica-supported molybdenum carbide (Mo₂C/SiO₂) is an active, selective, and stable catalyst for the hydrogenation of dimethyl oxalate to ethanol at low temperatures.[3]

-

Hydrodesulfurization (HDS): Molybdenum-based catalysts are crucial in the hydrodesulfurization of petroleum and other fossil fuels.[6]

-

Carbon Dioxide Hydrogenation: Supported molybdenum carbide nanoparticles have been evaluated for the hydrogenation of CO₂.[4]

-

Hydrogen Evolution Reaction (HER): Nanoporous molybdenum carbide nanowires have shown superior activity as an electrocatalyst for the HER.[3]

Molybdenum Carbene Complexes

Molybdenum(II) can also form complexes with carbene ligands (M=CR₂), which feature a metal-carbon double bond. These are typically classified into two main types: Fischer carbenes and Schrock carbenes, distinguished by the nature of the metal-carbon bond and the reactivity of the carbene carbon.[7][8]

In Fischer carbenes, the carbene carbon is electrophilic. This is because the backbonding from the metal to the ligand is relatively weak and does not fully compensate for the σ-donation from the ligand to the metal.[7] These complexes are common for metals in groups 6-8.[8]

Conversely, in Schrock carbenes, the carbene carbon is nucleophilic.[7] This is due to significant backbonding from the electron-rich early transition metal to the carbene ligand, leading to a polarization of the M=C bond with a partial negative charge on the carbon.[8]

The synthesis of metal carbene complexes is not straightforward via ligand substitution reactions due to the instability of free carbenes.[7] Their reactivity is a cornerstone of many organic transformations. For example, the reactions of Fischer carbene complexes with alkynes have considerable utility in organic synthesis.[8]

Experimental Protocols

A typical procedure for the synthesis of supported molybdenum carbide catalysts involves the following steps:[4]

-

Impregnation: A support material (e.g., TiO₂) is impregnated with an aqueous solution of a molybdenum precursor, such as ammonium molybdate tetrahydrate.

-

Drying: The solvent is removed under vacuum, and the resulting solid is dried overnight in an inert atmosphere (e.g., N₂).

-

Reduction-Carburization: The dried solid is subjected to a temperature-programmed reaction in a flow of a hydrocarbon/hydrogen gas mixture (e.g., methane/H₂ or ethane/H₂). The temperature is ramped up to a final carburization temperature (e.g., 750°C).[3]

The characterization of molybdenum-carbon complexes relies on a suite of spectroscopic and analytical techniques:

-

Infrared (IR) Spectroscopy: Useful for identifying characteristic vibrational modes, such as the C=O stretching frequency in carbonyl ligands, which can provide insights into the extent of backbonding.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly informative for identifying the carbene carbon resonance, which typically appears at a characteristic downfield chemical shift.[9] ⁹⁵Mo NMR can also provide information about the electronic environment of the molybdenum center.[9]

-

X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes, providing precise bond lengths and angles.[9]

-

Mass Spectrometry: Can be used to determine the molecular weight and fragmentation patterns of the complexes.[9]

-

Elemental Analysis: Provides the empirical formula of the synthesized compounds.[9]

Data Presentation

Table 1: Selected Spectroscopic Data for Molybdenum Carbene Complexes

| Complex Type | Technique | Characteristic Signal | Reference |

| Molybdenum-NHC Carbene | ¹³C NMR | δ 185-188 ppm (Ccarbene) | [9] |

| Molybdenum-NHC Carbene | ⁹⁵Mo NMR | δ -686 to -810 ppm | [9] |

Table 2: Catalytic Activity of a Molybdenum-NHC Carbene Complex in Epoxidation

| Catalyst | Substrate | Product | Yield (%) (Time) | Reference |

| Molybdenum-NHC Complex 8 | cis-cyclooctene | cis-cyclooctene oxide | 91 (20 h) | [9] |

Visualizations

Caption: Workflow for supported molybdenum carbide synthesis.

References

- 1. Organometallic chemistry - Wikipedia [en.wikipedia.org]

- 2. bohrium.com [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Supported Molybdenum Carbide and Nitride Catalysts for Carbon Dioxide Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. imoa.info [imoa.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organometallic compound - Carbanion Character, Bonding, Reactivity | Britannica [britannica.com]

- 9. itqb.unl.pt [itqb.unl.pt]

A Spectroscopic Guide to Molybdenum(II) Carbide Derivatives for Researchers and Drug Development Professionals

An in-depth analysis of the synthesis, characterization, and spectroscopic properties of molybdenum(II) carbide and carbyne complexes, offering critical data for researchers in organometallic chemistry and drug development.

Molybdenum(II) carbide and its related carbyne derivatives are a class of organometallic compounds that have garnered significant interest for their unique electronic structures and potential applications in catalysis and materials science. A thorough understanding of their spectroscopic signatures is paramount for their identification, characterization, and the elucidation of their reaction mechanisms. This technical guide provides a comprehensive overview of the spectroscopic analysis of these fascinating molecules, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

Spectroscopic Data of Molybdenum(II) Carbyne Complexes

The characterization of molybdenum(II) carbyne complexes relies heavily on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and X-ray Crystallography. The data gleaned from these methods provide a detailed picture of the electronic environment and geometry of the metal center and its surrounding ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C and ⁹⁵Mo NMR spectroscopy are powerful tools for probing the electronic structure of molybdenum carbyne complexes. The chemical shift of the carbyne carbon is particularly diagnostic.

| Compound | Carbyne ¹³C Chemical Shift (δ, ppm) | ⁹⁵Mo Chemical Shift (δ, ppm) | Reference |

| [Mo(C-t-Bu)(CO)₂(Cp)] | ~300-350 | Not Reported | |

| [Mo(C-Ph)(CO)₂(Cp)] | ~280-320 | Not Reported | |

| cis-[Mo(CO)₄(PEtPh₂)₂] | Not Applicable | -1657 | [1] |

| trans-[Mo(CO)₄(PEtPh₂)₂] | Not Applicable | -1720 | [1] |

| cis-[Mo(CO)₄(PEt₃)₂] | Not Applicable | -1765 | [1] |

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions. "Cp" refers to the cyclopentadienyl ligand.

Infrared (IR) Spectroscopy

The carbonyl stretching frequencies (ν(CO)) in the IR spectra of these complexes are sensitive to the electron density at the molybdenum center. Stronger π-backbonding from the metal to the CO ligands results in a lower ν(CO) frequency.

| Compound | ν(CO) (cm⁻¹) | Reference |

| [Mo(CO)₃(Cp-R)] (R = Cl) | 2055, 1980, 1960 | [2] |

| [Mo(CO)₃(Cp-R)] (R = CH₃) | 2020, 1940 | [2] |

| [Mo(CO)₃(Cp-R)] (R = CF₃) | 2070, 1995 | [2] |

| [Mo(CO)₂(NO)(iPr₃tacn)]PF₆ | 1971, 1864 | [3] |

Note: The number and pattern of CO stretching bands can also provide information about the geometry of the complex.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. The Mo≡C bond in carbyne complexes is a key structural feature.

| Compound | Mo≡C Bond Length (Å) | Mo-CO Bond Lengths (Å) | Mo-Cp (centroid) Distance (Å) | Reference |

| [CpMo(CO)₃CF₃] | Not Applicable | 2.003(3), 2.015(3) | Not Reported | [2] |

| [CpMo(CO)₃Cl] | Not Applicable | 2.014(2), 1.980(2) | Not Reported | [2] |

| [CpMo(CO)₃CH₃] | Not Applicable | 1.984(4), 1.997(4) | Not Reported | [2] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of molybdenum(II) carbanide derivatives.

General Synthesis of a Molybdenum(II) Carbonyl Complex: (η⁶-Mesitylene)Mo(CO)₃

This procedure demonstrates a common method for synthesizing a molybdenum(0) precursor, which can be a starting material for molybdenum(II) derivatives.

Materials:

-

Molybdenum hexacarbonyl (Mo(CO)₆)

-

Mesitylene

-

Argon or Nitrogen gas (for inert atmosphere)

-

Schlenk line apparatus

-

Heating mantle and Variac

-

Condenser

Procedure:

-

To a Schlenk flask, add 2.0 g of molybdenum hexacarbonyl and a magnetic stir bar.

-

Assemble the flask with a condenser under an inert atmosphere of argon or nitrogen.

-

Degas mesitylene by bubbling argon or nitrogen through it for at least 30 minutes.

-

Add the degassed mesitylene to the reaction flask.

-

Heat the reaction mixture to reflux using a heating mantle with a sand bath for uniform heating. The reaction progress can be monitored by the color change and consumption of the starting material.

-

Upon completion, the reaction is cooled to room temperature.

-

The product, (η⁶-Mesitylene)Mo(CO)₃, precipitates as a yellow solid.

-

The solid is isolated by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.[4]

Characterization by Infrared Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

-

Prepare a sample of the molybdenum complex. For solid samples, this can be done by preparing a KBr pellet or a Nujol mull. For solutions, a suitable IR-transparent solvent and cell are used.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

The carbonyl stretching frequencies are typically observed in the 2100-1700 cm⁻¹ region.[2]

Visualizing the Workflow: Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of a molybdenum(II) carbyne complex.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of molybdenum(II) carbyne complexes.

This guide provides a foundational understanding of the key spectroscopic techniques employed in the study of molybdenum(II) carbide and carbyne derivatives. The tabulated data and experimental protocols serve as a valuable resource for researchers, facilitating the identification and characterization of these important organometallic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of structural and electronic properties of organomolybdenum( ii ) complexes of the type [CpMo(CO) 3 R] and [CpMo(O 2 )(O)R] (R = Cl, CH 3 , ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY01604A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

exploring the stability of low-valent molybdenum carbanide species

An In-depth Technical Guide on the Stability of Low-Valent Molybdenum Carbide Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of low-valent molybdenum carbide species, encompassing both bulk molybdenum carbides and discrete molecular complexes. The document details theoretical and experimental findings, outlines key synthetic and characterization protocols, and presents visual representations of relevant processes to facilitate understanding.

Introduction to Low-Valent Molybdenum Carbides

Low-valent molybdenum species, characterized by molybdenum in a low oxidation state (formally +3 or lower), are of significant interest due to their rich redox chemistry and potential applications in catalysis and small molecule activation.[1][2][3][4] Molybdenum carbides, a class of interstitial alloys of molybdenum and carbon, exhibit remarkable properties, including high hardness, excellent thermal stability, and catalytic activities akin to noble metals.[5] The exploration of the stability of these species is crucial for their synthesis, handling, and application.

Stability of Molybdenum Carbides

The stability of molybdenum carbides is influenced by their stoichiometry, crystal structure, and environmental conditions. Theoretical studies, particularly those employing first-principles calculations, have provided significant insights into the relative stability of different phases.

Thermodynamic Stability of Molybdenum Carbide Phases

First-principles calculations have been employed to determine the structural and thermodynamic stability of various molybdenum carbide phases. The cohesive energy and formation enthalpy are key indicators of stability.

| Molybdenum Carbide Phase | Space Group | Calculated Lattice Parameters (Å) | Cohesive Energy (eV/atom) | Formation Enthalpy (eV/formula unit) | Reference |

| α-MoC | Fm-3m | a = 4.225 | - | - | [6] |

| β-Mo₂C | P6₃/mmc | a = 3.024, c = 4.712 | - | - | [6] |

| γ-MoC | P6₃/mmc | - | - | - | [7] |

| η-MoC | P6₃/mmc | - | - | - | [7] |

| δ-MoC | Pnma | - | - | - | [8] |

Note: A comprehensive table with cohesive energies and formation enthalpies for all phases was not available in the search results. The provided data is based on the available information.

Factors Influencing Stability

Several factors can influence the stability of molybdenum carbides:

-

Particle Size: For nanoparticles, the relative stability of different phases can be size-dependent due to the contribution of surface energy.[9]

-

Carbon Vacancies: The presence of carbon vacancies can affect the stability and electronic properties of molybdenum carbides.[10]

-

Doping with other Metals: The addition of other transition metals can alter the stability and catalytic properties of molybdenum carbides.[6][8][11] For instance, the addition of chromium to Mo₂C has been shown to increase its binding energy and stability.[6]

-

Environmental Conditions: Molybdenum carbides can be susceptible to oxidation, especially at elevated temperatures in the presence of oxygen or water.[8][12][13] Encapsulation within carbon nanotubes has been shown to enhance the oxidation resistance of Mo₂C nanoparticles.[13]

Low-Valent Molybdenum Complexes with Carbon-Based Ligands

The stabilization of low-valent molybdenum in discrete molecular complexes often requires specific ligand environments. While the term "carbanide" is not standard, it can be interpreted as referring to complexes with carbon-based ligands that formally bear a negative charge or are derived from the activation of carbon-containing molecules.

The reactivity of low-valent molybdenum complexes with small molecules like carbon dioxide (CO₂) and carbon disulfide (CS₂) highlights the formation of transient or stable species with Mo-C bonds. For example, a highly reduced Mo(II) β-diketonate complex has been shown to react stoichiometrically with CO₂ to carboxylate one of the ligands.[1][2][3][4]

Experimental Protocols

Synthesis of Molybdenum Carbides

Several methods have been developed for the synthesis of molybdenum carbides.

4.1.1. Temperature-Programmed Reaction (TPR)

This is a widely used method for synthesizing molybdenum carbides.[5][10]

-

Precursor: Molybdenum oxides (e.g., MoO₃) or ammonium heptamolybdate mixed with a carbon source (e.g., hydrocarbons, sucrose).[10][14]

-

Carburizing Agent: A mixture of hydrocarbon gases (e.g., CH₄, C₂H₆) and hydrogen (H₂).[5]

-

Procedure:

-

The precursor is placed in a reactor.

-

A flow of the carburizing gas mixture is introduced.

-

The temperature is ramped up according to a specific program to facilitate the reduction of the molybdenum precursor and subsequent carburization.

-

The final temperature and the H₂/hydrocarbon ratio are critical parameters that determine the phase of the resulting molybdenum carbide.[5]

-

4.1.2. Soft Chemistry Synthesis from Molybdenum Blue

This method allows for the synthesis of molybdenum carbides at relatively low temperatures.[7][14]

-

Precursors: Molybdenum blue nanoparticles (dispersions of molybdenum oxide clusters) and an organic reducing agent (e.g., glucose, hydroquinone) which also acts as the carbon source.[7][14]

-

Procedure:

-

A molybdenum blue dispersion is synthesized by the reduction of a molybdate solution in the presence of the organic reducing agent.

-

The dispersion is dried to obtain a xerogel.

-

The xerogel is then subjected to thermal treatment in an inert atmosphere (e.g., N₂) at a specific temperature (e.g., 900 °C) to form the molybdenum carbide.[14]

-

The molar ratio of the reducing agent to molybdenum (R/Mo) is a key parameter that influences the phase composition and specific surface area of the final product.[7][14]

-

4.1.3. Pulsed Joule Heating (PJH)

A novel and rapid technique for the synthesis of high-purity molybdenum carbides.[15]

-

Precursor: A hybrid material of MoOₓ and an organic compound (e.g., 4-Cl-o-phenylenediamine).[15]

-

Procedure:

-

The precursor is subjected to high-intensity electrical pulses.

-

The rapid Joule heating leads to the carbothermal reduction of the molybdenum oxide within seconds.

-

This method allows for precise control over carbon diffusion, resulting in high phase purity.[15]

-

Synthesis of Low-Valent Molybdenum Complexes

The synthesis of low-valent molybdenum complexes often involves the reduction of higher oxidation state precursors in an inert atmosphere.

Example: Synthesis of a Mo(III) β-diketonate complex, [Mo(acac)₃]

While the specific synthesis protocol for this exact complex is not detailed in the provided results, it is mentioned as one of the earliest reported low-valent Mo complexes and a starting material for the preparation of the first molybdenum dinitrogen complex.[1][2][3][4] The synthesis would typically involve the reaction of a molybdenum(III) precursor with acetylacetone in a suitable solvent under anaerobic conditions.

Characterization Techniques

-

X-ray Diffraction (XRD): Used to identify the crystal phase and structure of the synthesized molybdenum carbides.[7][14]

-

Thermal Analysis (DTA/TGA): To study the thermal stability and decomposition of precursors and final products.[14]

-

Raman Spectroscopy: To characterize the nature of carbonaceous materials present in the sample.[14]

-

Electron Microscopy (SEM, TEM): To investigate the morphology and particle size of the synthesized materials.[7]

-

Cyclic Voltammetry: To study the redox behavior of molecular molybdenum complexes.[16]

Visualizations

Experimental Workflow for Molybdenum Carbide Synthesis

Caption: Workflow for the synthesis of molybdenum carbide via the soft chemistry method.

Reaction Pathway of a Low-Valent Mo Complex with CO₂

Caption: Proposed reaction pathway for the carboxylation of a β-diketonate ligand in a low-valent molybdenum complex.

Conclusion

The stability of low-valent molybdenum carbide species is a complex interplay of factors including stoichiometry, crystal phase, particle size, and the surrounding chemical environment. While bulk molybdenum carbides exhibit high thermal stability, they can be prone to oxidation. Discrete low-valent molybdenum complexes require carefully designed ligand spheres for their stabilization and can exhibit remarkable reactivity towards carbon-containing small molecules. A thorough understanding of these stability factors, guided by both theoretical calculations and detailed experimental investigations, is paramount for the rational design and application of these materials in fields ranging from catalysis to materials science. Future research will likely focus on the development of novel synthetic routes to access new phases and compositions with enhanced stability and tailored reactivity.

References

- 1. Chemical and redox non-innocence in low-valent molybdenum β diketonate complexes: novel pathways for CO2 and CS2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Chemical and redox non-innocence in low-valent molybdenum β diketonate complexes: novel pathways for CO2 and CS2 activation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Preparation and characterization of low-temperature nano-crystalline cubic molybdenum carbides and insights on their structures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 11. Molybdenum carbide supported metal catalysts (Mn/MoxC; M = Co, Ni, Cu, Pd, Pt) – metal and surface dependent structure and stability - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Improvement of the catalytic stability of molybdenum carbide via encapsulation within carbon nanotubes in dry methane reforming - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Rapid synthesis of high-purity molybdenum carbide with controlled crystal phases - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Computational Modeling of Molybdenum(II) Complexes with Carbon-Based Ligands

Introduction

The computational modeling of transition metal complexes is a powerful tool for understanding their electronic structure, bonding, and reactivity. This guide provides an in-depth technical overview of the computational modeling of Molybdenum(II) structures featuring three key classes of carbon-based ligands: carbides, carbonyls, and carbenes. The term "carbanide" is not standard in organometallic chemistry; it is likely a portmanteau or misspelling of these more common ligand types. This document is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the theoretical and computational aspects of these important molybdenum complexes.

Molybdenum(II) Carbide Complexes

Molybdenum carbide complexes feature a direct, and often multiple, bond between a molybdenum center and a carbon atom.[1] These complexes are of interest for their potential roles in catalysis.[2][3] Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the nature of the Mo-C bond and the factors influencing the stability and reactivity of these complexes.[4]

Computational Methodologies

A common approach for the computational modeling of molybdenum carbide complexes involves DFT calculations. These studies often aim to understand the electronic structure and bonding.[4] Key aspects of the methodology include:

-

Functional Selection: The choice of the exchange-correlation functional is critical. Functionals like B3LYP are frequently used for geometry optimizations and electronic structure calculations.

-

Basis Sets: A combination of basis sets is typically employed. For the molybdenum atom, effective core potentials (ECPs) such as LANL2DZ are often used to account for relativistic effects. For lighter atoms like carbon, phosphorus, and chlorine, Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets are common choices.

-

Software: Quantum chemistry packages such as Gaussian, ORCA, and ADF are routinely used to perform these calculations.

Experimental Protocols: Synthesis and Characterization

The synthesis of terminal molybdenum carbide complexes is a significant challenge in organometallic chemistry. One successful approach involves the metathesis of alkylidene complexes. For example, a Grubbs-type alkylidene complex can be used to generate a terminal carbido-containing species.[1]

Characterization of these complexes relies on a combination of spectroscopic and crystallographic techniques:

-

X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, including the crucial Mo-C bond length.[2]

-

NMR Spectroscopy: 13C NMR spectroscopy is particularly useful for identifying the carbide carbon, which typically exhibits a characteristic downfield chemical shift.[1][2] 31P NMR is also valuable when phosphine ligands are present in the coordination sphere.[2]

Quantitative Data

The following table summarizes key computational and experimental data for a representative terminal molybdenum carbide complex.

| Parameter | Computational Value | Experimental Value | Reference |

| Mo≡C Bond Length (Å) | ~1.65 Å | 1.63 pm (for a Ru analog) | [1] |

| 13C NMR Shift (ppm) | N/A | δ 211-406 | [1] |

Logical Workflow for Studying Molybdenum Carbides

The following diagram illustrates a typical workflow for the integrated computational and experimental study of molybdenum carbide complexes.

Caption: Workflow for Molybdenum Carbide Investigation.

Molybdenum(II) Carbonyl Complexes

Molybdenum carbonyl complexes, containing one or more CO ligands, are fundamental in organometallic chemistry. Computational studies have provided significant insights into their bonding, spectroscopy, and photochemical reactivity.[5][6]

Computational Methodologies

DFT is the workhorse for modeling molybdenum carbonyls.[5][7]

-

Functionals and Basis Sets: The B3LYP functional combined with effective core potentials like LANL2DZ for Mo and all-electron basis sets such as 6-311+G(2d) for C and O has been shown to provide good agreement with experimental vibrational spectra.[5]

-

Time-Dependent DFT (TD-DFT): TD-DFT is employed to calculate electronic absorption spectra and to understand the nature of excited states, which is crucial for predicting photochemical reactivity.[8]

-

Methodology for Excited States: For more complex electronic structures, advanced methods like Density Matrix Renormalization Group Self-Consistent Field (DMRG-SCF) can be used to accurately describe low-lying excited states.[6]

Experimental Protocols: Synthesis and Spectroscopy

Molybdenum carbonyl complexes are typically synthesized from molybdenum hexacarbonyl, Mo(CO)6.[8]

-

Synthesis: A common synthetic route involves the substitution of CO ligands in Mo(CO)6 with other ligands, often under thermal or photochemical conditions.[8]

-

Infrared (IR) Spectroscopy: The C-O stretching frequencies in the IR spectrum are highly sensitive to the electronic environment of the metal center and are a primary tool for characterizing these complexes. Time-resolved IR spectroscopy can be used to study transient species formed upon photolysis.[5]

-

UV-Vis Spectroscopy: Electronic absorption spectra provide information about the electronic transitions within the molecule.[8]

-

Electrochemistry: Cyclic voltammetry can be used to probe the redox properties of these complexes.[8]

Quantitative Data

The table below presents a comparison of calculated and experimental data for a representative molybdenum carbonyl complex.

| Parameter | Computational Value | Experimental Value | Reference |

| Mo-CO Bond Length (Å) | ~1.95 Å | ~1.95 Å | [8] |

| C-O Stretching Freq. (cm-1) | Varies with functional | Varies with complex | [5] |

| Redox Potential (V) | Can be calculated | Measured by CV | [8] |

Molybdenum Carbonyl Photochemistry Pathway

The following diagram illustrates a generalized photochemical pathway for a molybdenum carbonyl complex, leading to ligand substitution.

Caption: Photochemistry of Molybdenum Carbonyls.

Molybdenum(II) Carbene Complexes